![molecular formula C16H12Cl2N2O3 B14584378 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate CAS No. 61133-32-2](/img/structure/B14584378.png)
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group attached to a dichlorophenoxyethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate typically involves the reaction of 2-cyanophenol with 2-(2,4-dichlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the carbamation reaction. The product is then purified through various techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted carbamates.
Applications De Recherche Scientifique
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism by which 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]urea
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]thiocarbamate
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]amine
Uniqueness
Compared to similar compounds, 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61133-32-2 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O3 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
(2-cyanophenyl) N-[2-(2,4-dichlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-5-6-15(13(18)9-12)22-8-7-20-16(21)23-14-4-2-1-3-11(14)10-19/h1-6,9H,7-8H2,(H,20,21) |
Clé InChI |
WWYPPZCWCNQUNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OC(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


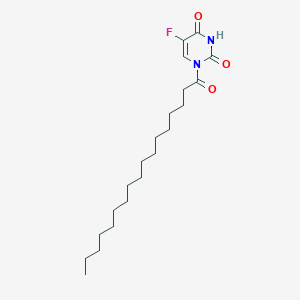
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
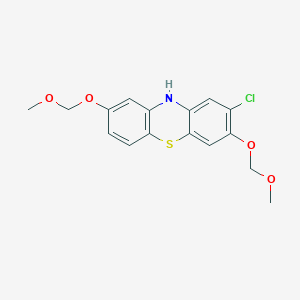

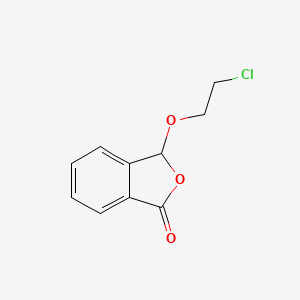
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
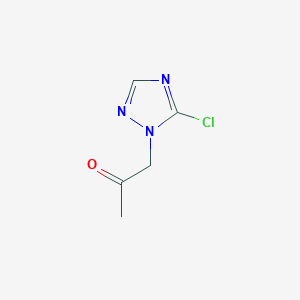
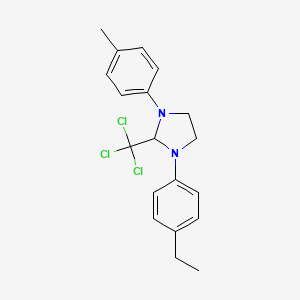
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
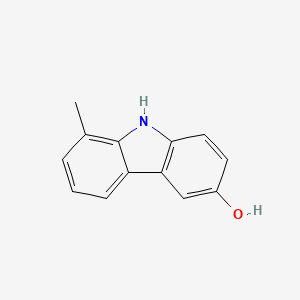

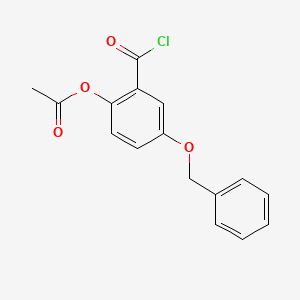
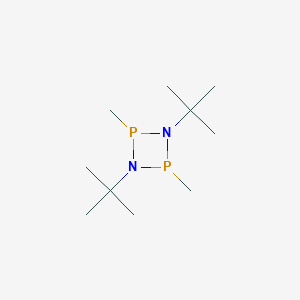
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
